Rivaroxaban-d4

Descripción general

Descripción

Rivaroxaban-d4 es una forma deuterada de rivaroxaban, un anticoagulante oral que inhibe directamente el Factor Xa. Se utiliza principalmente como un estándar interno para la cuantificación de rivaroxaban en diversos métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . Los átomos de deuterio en this compound reemplazan a los átomos de hidrógeno, lo que ayuda a distinguirlo de la forma no deuterada durante el análisis.

Aplicaciones Científicas De Investigación

Rivaroxaban-d4 se utiliza ampliamente en la investigación científica para diversas aplicaciones, que incluyen:

Química: Se utiliza como un estándar interno en la química analítica para la cuantificación de rivaroxaban.

Biología: Se emplea en estudios que implican el metabolismo y la farmacocinética de rivaroxaban.

Medicina: Se utiliza en la investigación clínica para controlar los niveles de rivaroxaban en los pacientes.

Industria: Se aplica en el desarrollo y control de calidad de las formulaciones farmacéuticas que contienen rivaroxaban.

Mecanismo De Acción

Rivaroxaban-d4, al igual que rivaroxaban, ejerce sus efectos inhibiendo directamente el Factor Xa, una enzima crucial en la cascada de la coagulación sanguínea . Al inhibir el Factor Xa, rivaroxaban evita la conversión de protrombina en trombina, lo que reduce la formación de coágulos sanguíneos . Este mecanismo lo hace eficaz en la prevención y el tratamiento de los trastornos tromboembólicos.

Compuestos similares:

Apixaban: Otro inhibidor directo del Factor Xa utilizado como anticoagulante.

Edoxaban: Un inhibidor directo del Factor Xa con aplicaciones similares.

Dabigatran: Un inhibidor directo de la trombina utilizado como anticoagulante.

Comparación: this compound es único en su uso como un estándar interno para fines analíticos, lo que lo distingue de otros anticoagulantes. Si bien apixaban, edoxaban y dabigatran se utilizan para fines terapéuticos similares, la forma deuterada de this compound ofrece ventajas en la precisión y la exactitud analíticas .

Análisis Bioquímico

Biochemical Properties

Rivaroxaban-d4 demonstrates a significant selectivity for Factor Xa, which is over 10,000-fold greater compared to other related serine proteases . Factor Xa is a key enzyme in the coagulation cascade, playing a central role in thrombin formation . This compound, by inhibiting Factor Xa, interferes with the normal clotting process, making it a potent anticoagulant .

Cellular Effects

This compound, like its parent compound rivaroxaban, exerts its effects at the cellular level primarily by inhibiting Factor Xa . This inhibition disrupts the coagulation cascade, reducing thrombin formation and thereby decreasing the likelihood of blood clot formation .

Molecular Mechanism

This compound acts as a direct inhibitor of Factor Xa . It binds directly and reversibly to Factor Xa, inhibiting both free and clot-bound Factor Xa, as well as prothrombinase activity . This inhibition disrupts the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade .

Temporal Effects in Laboratory Settings

The pharmacokinetic profile of rivaroxaban, which this compound is used to quantify, is consistent across a broad range of patient populations . It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The elimination of rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Metabolic Pathways

Rivaroxaban, which this compound is used to quantify, undergoes metabolic degradation with approximately one-third of the dose being eliminated as unchanged active drug in the urine . It is a substrate of CYP3A4 and P-glycoprotein .

Transport and Distribution

Rivaroxaban, which this compound is used to quantify, is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Rivaroxaban-d4 implica la incorporación de átomos de deuterio en la molécula de rivaroxaban. Esto se puede lograr mediante diversos métodos, incluidas las reacciones de intercambio de hidrógeno-deuterio catalíticas. La ruta de síntesis específica y las condiciones de reacción pueden variar según el nivel de deuteración deseado y los materiales de partida utilizados.

Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como el intercambio de gas de deuterio, la purificación y el control de calidad para cumplir con los estándares requeridos para el uso analítico.

Análisis De Reacciones Químicas

Tipos de reacciones: Rivaroxaban-d4, al igual que su contraparte no deuterada, puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen los halógenos y los nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de óxidos, mientras que la reducción puede producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

Apixaban: Another direct Factor Xa inhibitor used as an anticoagulant.

Edoxaban: A direct Factor Xa inhibitor with similar applications.

Dabigatran: A direct thrombin inhibitor used as an anticoagulant.

Comparison: Rivaroxaban-d4 is unique in its use as an internal standard for analytical purposes, which distinguishes it from other anticoagulants. While apixaban, edoxaban, and dabigatran are used for similar therapeutic purposes, this compound’s deuterated form provides advantages in analytical precision and accuracy .

Propiedades

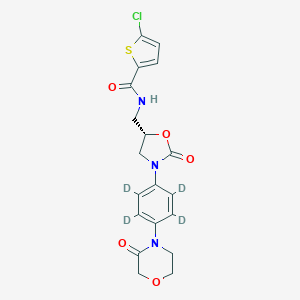

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-UJCPGTITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649494 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132681-38-9 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

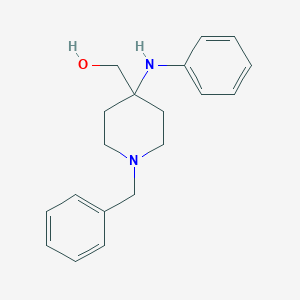

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)

![(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)